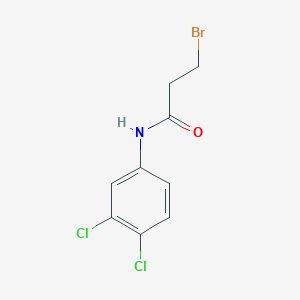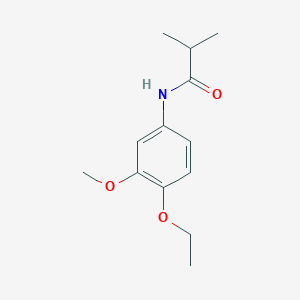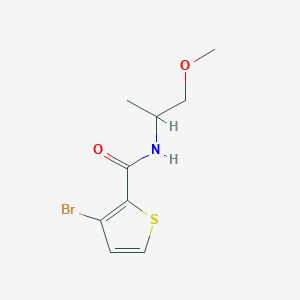
3-bromo-N-(1-methoxypropan-2-yl)thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-N-(1-methoxypropan-2-yl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique electronic and chemical properties to its derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(1-methoxypropan-2-yl)thiophene-2-carboxamide typically involves the bromination of thiophene followed by amide formation. One common method involves the bromination of thiophene-2-carboxylic acid, followed by the reaction with 1-methoxypropan-2-amine to form the desired carboxamide. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to achieve high-quality products.
化学反应分析
Types of Reactions
3-bromo-N-(1-methoxypropan-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced, leading to different derivatives with altered electronic properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
3-bromo-N-(1-methoxypropan-2-yl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s electronic properties make it suitable for use in organic semiconductors, light-emitting diodes (LEDs), and field-effect transistors (FETs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
作用机制
The mechanism of action of 3-bromo-N-(1-methoxypropan-2-yl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 3-bromo-N-(1-methoxyethyl)thiophene-2-carboxamide
- 3-bromo-N-(1-methoxypropyl)thiophene-2-carboxamide
- 3-bromo-N-(1-methoxybutyl)thiophene-2-carboxamide
Uniqueness
3-bromo-N-(1-methoxypropan-2-yl)thiophene-2-carboxamide is unique due to the specific substitution pattern on the thiophene ring and the presence of the methoxypropan-2-yl group. This unique structure imparts distinct electronic and steric properties, making it suitable for specific applications in medicinal chemistry and materials science.
属性
分子式 |
C9H12BrNO2S |
|---|---|
分子量 |
278.17 g/mol |
IUPAC 名称 |
3-bromo-N-(1-methoxypropan-2-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C9H12BrNO2S/c1-6(5-13-2)11-9(12)8-7(10)3-4-14-8/h3-4,6H,5H2,1-2H3,(H,11,12) |
InChI 键 |
MPDNGEGZDVRVTF-UHFFFAOYSA-N |
规范 SMILES |
CC(COC)NC(=O)C1=C(C=CS1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



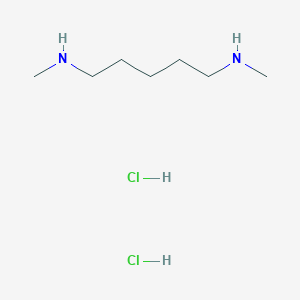
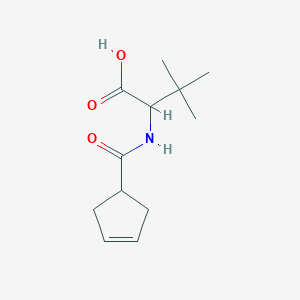
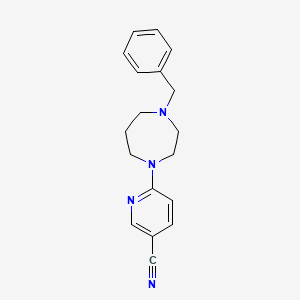
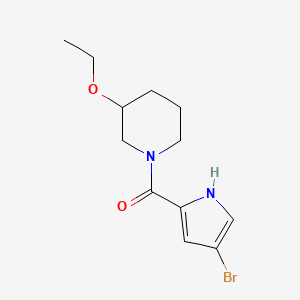
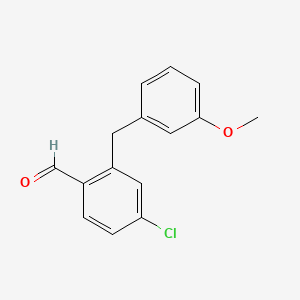
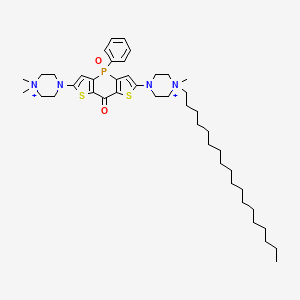
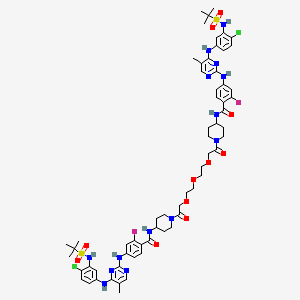
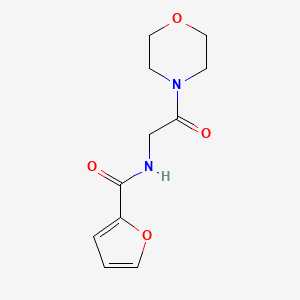
![(6-Chloro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyrazin-5-yl)methanol](/img/structure/B14904424.png)

